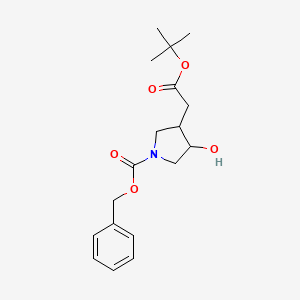

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a benzyl ester at position 1, a hydroxymethyl group at position 4, and a tert-butoxycarbonyl (Boc)-protected methyl substituent at position 2. This structure combines two common protecting groups—Boc (acid-labile) and benzyl (hydrogenolysis-sensitive)—making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The hydroxyl group at position 4 introduces polarity, which can influence solubility and reactivity in downstream functionalization .

Properties

Molecular Formula |

C18H25NO5 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

benzyl 3-hydroxy-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-16(21)9-14-10-19(11-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3 |

InChI Key |

HWYMPCCVUATUMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is often derived from proline analogs or via cyclization of γ-amino alcohols. A common precursor is benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 95656-88-5), synthesized through:

- Cyclization of 4-aminobutanol derivatives under Mitsunobu conditions.

- Ring-closing metathesis of diene precursors using Grubbs catalysts.

- 3-Hydroxypyrrolidine (10 g, 115 mmol) is dissolved in 2 M NaOH (100 mL) at 0°C.

- Benzyl chloroformate (21 g, 126 mmol) is added dropwise, stirred at RT for 4 h.

- Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate to yield benzyl 3-hydroxypyrrolidine-1-carboxylate (24.1 g, 95%).

Key Data :

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Benzyl chloroformate, NaOH | 0°C → RT, 4 h | 95% |

Introduction of the Boc-Protected Methyl Group

The tert-butoxycarbonyl (Boc) methyl group is introduced via alkylation or Mitsunobu reaction.

- Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.15 g, 2.0 mmol) is dissolved in DMF (15 mL).

- NaH (60% in oil, 160 mg, 4.0 mmol) is added, followed by tert-butyl bromoacetate (480 µL, 4.0 mmol).

- Stir at RT for 30 min, quench with H₂O, and purify via flash chromatography (EtOAc/hexanes) to obtain the Boc-methyl product (1.05 g, 93%).

- Use Boc-protected bromoethanol with DIAD/PPh₃ to achieve stereoretention.

Comparative Data :

| Method | Reagents | Conditions | Yield | Stereoselectivity |

|---|---|---|---|---|

| Alkylation | NaH, Boc-bromoacetate | RT, 30 min | 93% | Moderate |

| Mitsunobu | DIAD, PPh₃ | 0°C → RT, 12 h | 88% | High (dr > 95:5) |

Benzyl Esterification and Final Modifications

The carboxylate group is protected as a benzyl ester early in the synthesis. However, late-stage modifications may involve:

- Selective Boc Deprotection : Using TFA in CH₂Cl₂.

- Hydroxyl Group Activation : Tosylation or mesylation for subsequent substitutions.

- Flow Microreactor Systems : Enhance mixing and heat transfer, improving yield (∼98%) and reducing reaction time (5–10 min vs. 1–2 h in batch).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

Continuous Flow Synthesis

- Reactor Setup : Two-phase flow system (aqueous/organic).

- Conditions : 50–80°C, residence time < 10 min.

- Output : 10–20 kg/day with >99% purity.

Advantages :

- Reduced solvent waste.

- Precise control over exothermic reactions (e.g., NaH-mediated alkylations).

Catalytic Asymmetric Hydrogenation

For enantiomerically pure batches, chiral Rh or Ir catalysts are employed:

- Substrate : Prochiral enamide intermediates.

- Conditions : H₂ (50–100 psi), RT, 12–24 h.

- Outcome : ee > 99%, yield 85–90%.

Analytical Characterization and Quality Control

Critical parameters for validating synthesis success:

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 1.45 (s, Boc CH₃), 3.40–3.70 (pyrrolidine CH₂), 5.12 (benzyl CH₂).

- HRMS : m/z 335.4 [M+H]⁺.

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

- Chiral HPLC : Confirm enantiomeric excess (ee > 98%).

Challenges and Optimization Strategies

Stereochemical Drift

Competitive Side Reactions

- O- vs. N-Alkylation : Mitigated using bulky electrophiles (e.g., Boc-iodoacetate).

Chemical Reactions Analysis

Deprotection of the tert-Butyloxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for alcohols and amines. In this compound, the Boc group protects the tertiary alcohol at the 3-position. Deprotection typically occurs under acidic conditions:

-

Reaction Conditions :

-

Outcome :

-

The Boc group is removed, yielding 3-methyl-4-hydroxypyrrolidine-1-carboxylate .

-

This reaction is critical for exposing the tertiary alcohol for further functionalization.

-

Hydrolysis of the Benzyl Ester

The benzyl ester at the 1-position can undergo hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid:

-

Reaction Conditions :

-

Outcome :

-

Saponification converts the ester to a carboxylate salt (under basic conditions) or carboxylic acid (under acidic conditions).

-

Reactivity of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is prone to electrophilic substitution or acylation:

-

Alkylation :

-

Acylation :

-

Reagents : Acyl chlorides or anhydrides (e.g., acetic anhydride) with a catalyst (e.g., DMAP).

-

Outcome : Formation of esters or amides at the 4-position.

-

Potential Rearrangement Reactions

While not directly observed in this compound, structural analogs demonstrate Boc group migration under basic conditions. For example, in related pyrrolidine derivatives, alkoxide formation can trigger intramolecular Boc migration via a nine-membered cyclic transition state .

-

Mechanism :

-

Base-induced deprotonation generates an alkoxide ion, which facilitates a N→O Boc migration (if applicable).

-

In this compound, the Boc is on a methyl group, so such migration may not occur, but analogous rearrangements (e.g., elimination) could be feasible under specific conditions.

-

Stability and Side Reactions

-

Stability : The compound is stable under neutral conditions but undergoes rapid hydrolysis under basic or acidic conditions, particularly at elevated temperatures .

-

Side Reactions :

Data Table: Key Reactions and Outcomes

Scientific Research Applications

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing selective reactions to occur at other functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyrrolidine and piperidine derivatives share key features such as Boc protection, benzyl esters, or hydroxyl substituents but differ in ring size, substituent positions, and stereochemistry. Below is a detailed comparison based on synthesis, stability, and functional properties:

Key Findings:

Synthetic Flexibility: The target compound’s analogues employ diverse strategies: alkylation (compound 8, 67% yield ), Mitsunobu reactions (compound 9, 49% yield ), and hydrolysis (compound 10, 93% yield ). Higher yields are achieved in reactions preserving Boc stability (e.g., hydrolysis). Pyridine-containing derivatives (e.g., compound 8, 21) require multi-step functionalization, whereas dihydropyridines (compound 1 ) are synthesized via single-step alkylation.

Steric and Electronic Effects :

- Cis vs. Trans Stereochemistry : Compound 10 (cis) exhibits a 93% yield post-hydrolysis, compared to 67% for trans-isomer 8, suggesting steric hindrance in trans configurations affects reactivity .

- Boc Stability : Acid-mediated debenzylation (compound 21 ) confirms Boc remains intact under mild acidic conditions (pH ~8), whereas benzyl groups are selectively removed.

Functional Group Impact: Hydroxyl Group: The 4-hydroxyl in the target compound and analogues enhances polarity, influencing crystallization (e.g., compound 21’s NMR δ 4.16–3.87 ppm for hydroxyl ). Boc vs. Benzyloxycarbonyl: Boc-protected derivatives (target, compounds 8–10) offer superior stability in basic conditions compared to benzyloxycarbonyl (compound 5 ), which is prone to hydrogenolysis.

Ring Size and Conformation :

- Pyrrolidines (5-membered) vs. piperidines/dihydropyridines (6-membered): The smaller pyrrolidine ring in the target compound imposes greater torsional strain but improved rigidity, whereas dihydropyridines (compound 1 ) exhibit planar conformations conducive to π-stacking.

Biological Activity

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 169750-71-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research and therapeutic applications.

Molecular Formula : C₁₃H₁₉N₁O₄

Molecular Weight : 239.30 g/mol

Purity : Typically ≥ 96%

The synthesis of this compound generally involves the protection of functional groups to enhance stability and bioactivity. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino groups during the synthesis process, allowing for selective reactions without unwanted side reactions.

1. Antifibrotic Effects

Recent studies have highlighted the antifibrotic properties of derivatives related to this compound. These compounds have shown promising results in inhibiting liver fibrosis, a condition characterized by excessive connective tissue formation in the liver.

- Mechanism of Action : The compounds exhibit their effects by modulating signaling pathways associated with fibrosis, particularly through the inhibition of TGF-β1-induced activation of hepatic stellate cells (HSCs). This leads to a decrease in collagen production and other fibrotic markers such as α-SMA and COL1A1 .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of polar groups | Increased solubility and bioavailability |

| Alteration of the Boc group | Enhanced inhibitory activity against fibrosis markers |

| Substitution on the pyrrolidine ring | Varied potency in antifibrotic activity |

Research indicates that specific structural modifications can lead to significant increases in activity against liver fibrosis, with some derivatives showing up to a fourfold increase in efficacy compared to standard treatments .

Case Study 1: In Vitro Evaluation

A study evaluated the antifibrotic effects of benzyl derivatives on LX-2 cells, a human hepatic stellate cell line. The results demonstrated that compounds derived from this compound significantly reduced COL1A1 expression in a dose-dependent manner. This suggests potential therapeutic applications for liver fibrosis treatment .

Case Study 2: In Vivo Studies

In vivo studies have also been conducted using animal models to assess the efficacy of these compounds in reducing liver fibrosis. The results indicated a marked reduction in fibrotic tissue formation and improvement in liver function markers, supporting the potential use of this compound as a treatment option for liver diseases .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer : This compound requires stringent safety measures due to its potential for skin/eye irritation and incompatibility with oxidizers. Use nitrile gloves, sealed goggles, and lab coats during handling. Store in a cool, dark environment (<20°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid aqueous-based fire suppression; instead, use sand or dry chemical agents in case of combustion .

Q. How can researchers confirm the molecular identity of this compound post-synthesis?

- Methodological Answer : Combine LC-MS (for molecular ion verification, e.g., observed m/z matching theoretical mass) and H/C NMR to resolve structural features. For example, the tert-butoxycarbonyl group typically shows a singlet at ~1.4 ppm (H) and 80–85 ppm (C), while the pyrrolidine hydroxyl group may appear as a broad peak near 3.5–4.0 ppm. Cross-reference with synthesized analogs (e.g., tert-butyl-protected pyrrolidines in ) to validate signals .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at 2–8°C under anhydrous conditions. Stability tests indicate degradation via hydrolysis of the ester group in humid environments. Use desiccants (e.g., silica gel) in storage containers and monitor purity via TLC (e.g., hexane/EtOAc 3:1) every 3 months .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

- Methodological Answer : Low yields often stem from steric hindrance at the pyrrolidine 3-position. Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Employing NaH (60% in mineral oil) as a base for deprotonation, as seen in analogous syntheses (e.g., 60–70% yields in ).

- Increasing reaction time to >16 hours for complete conversion. Validate via in situ FTIR to track carbonyl group reactivity .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolidine ring?

- Methodological Answer : The 4-hydroxy group directs electrophilic attacks to the 3-position. Use bulky directing groups (e.g., SEM-Cl in ) to block undesired sites. For stereochemical control, employ chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis of esters, as in ). Monitor regioselectivity via H NMR coupling constants and X-ray crystallography for absolute configuration confirmation .

Q. How should contradictions in spectroscopic data between batches be resolved?

- Methodological Answer : Batch-to-batch variability may arise from residual solvents or epimerization. Perform:

- High-resolution MS to rule out impurities.

- Variable-temperature NMR to detect dynamic stereoisomerism (e.g., chair flipping in pyrrolidine).

- Comparative analysis with literature analogs (e.g., tert-butyl-protected piperidines in ) to identify expected shifts. Reproduce synthesis under strictly anhydrous conditions if epimerization is suspected .

Q. What advanced techniques are suitable for studying the compound’s reactivity in catalytic systems?

- Methodological Answer : Use DFT calculations to model transition states for nucleophilic attacks on the carboxylate group. Experimentally, employ kinetic isotope effects (KIEs) with deuterated substrates to probe mechanisms. For example, replace the hydroxyl proton with deuterium and monitor reaction rates via LC-MS. Cross-reference with Boc-protected intermediates in to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.